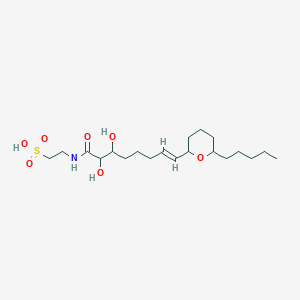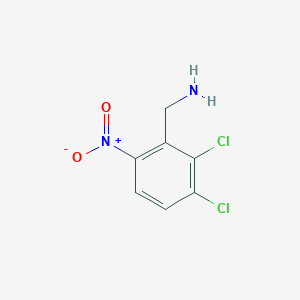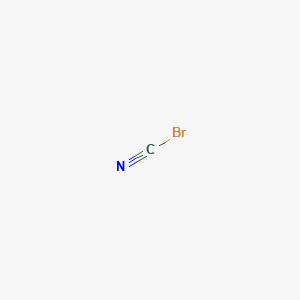![molecular formula C11H12N2O B132528 [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS No. 151055-79-7](/img/structure/B132528.png)
[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C11H12N2O . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of “[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol” consists of an imidazole ring attached to a phenyl group through a methylene bridge . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol” is a solid that is highly soluble in water and other polar solvents . It has a molecular weight of 188.23 .Applications De Recherche Scientifique
Corrosion Inhibition
"[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol" (METH) has been explored as a corrosion inhibitor. In a study by Costa et al. (2021), METH was used alongside other imidazole derivatives for corrosion inhibition of carbon steel in acidic media. The research demonstrated that METH showed significant effectiveness in corrosion inhibition, contributing to the protection of metals in corrosive environments. The effectiveness was attributed to the molecular structure and electronic properties of METH (Costa et al., 2021).
Synthesis and Conversion into Carbonyl Compounds
Another application of similar imidazole derivatives was in the synthesis of carbonyl compounds. Ohta et al. (1987) discussed the preparation of "(1-Methyl-1H-imidazol-2-yl) methanol derivatives" and their subsequent conversion into carbonyl compounds. This process is integral in organic chemistry for producing various compounds with potential applications in medicinal chemistry and material science (Ohta et al., 1987).
Use in Biomimetic Chelating Ligands
In a 2023 study by Gaynor et al., a compound closely related to METH, "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol," was synthesized and identified as a potential precursor for biomimetic chelating ligands. This underscores the versatility of imidazole derivatives like METH in the synthesis of complex molecules with potential applications in biomimicry and catalysis (Gaynor et al., 2023).
Optical Properties and Material Science
Imidazole derivatives have also been studied for their optical properties. Volpi et al. (2017) synthesized a series of imidazole derivatives, including 1-phenylimidazo[1,5-a]pyridine with different substituents. They demonstrated that these compounds had remarkable Stokes' shift ranges and could be tuned for different quantum yields. This suggests potential applications of METH in optical materials and fluorescence studies (Volpi et al., 2017).
Copper Corrosion Inhibition
Another significant application of METH is in the inhibition of copper corrosion. Costa et al. (2022) investigated the efficiency of METH and other modified imidazole molecules in inhibiting copper corrosion. Their research indicated a positive correlation between the molecular structure of METH and its effectiveness in protecting copper from corrosion in acidic environments (Costa et al., 2022).
Safety And Hazards
“[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,9,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQZIKDWFOLTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439216 |
Source


|
| Record name | [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
151055-79-7 |
Source


|
| Record name | [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-[(1H-imidazol-1-yl)methyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

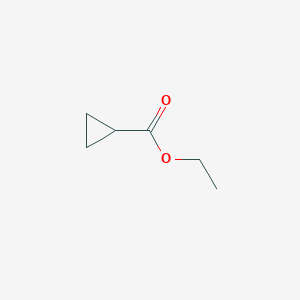
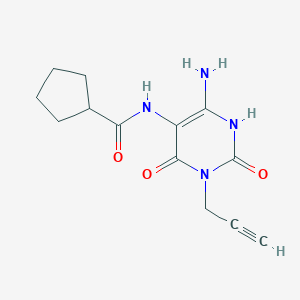

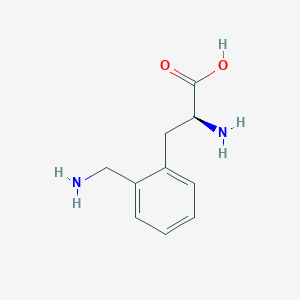
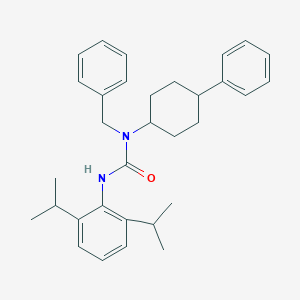
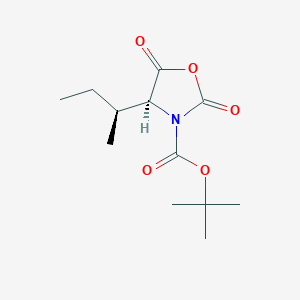
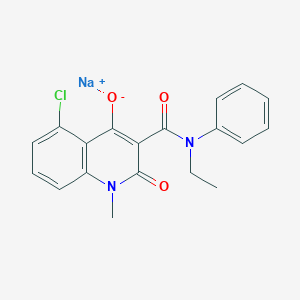

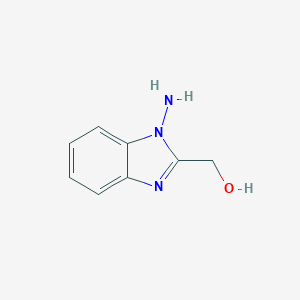

![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
